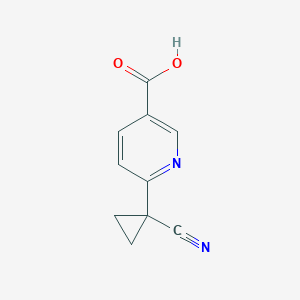![molecular formula C10H8N2O3 B2675075 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile CAS No. 127489-24-1](/img/structure/B2675075.png)
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, also known as 2-HNMPE, is a nitroalkene derivative of nitrophenol and has been used in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. 2-HNMPE has been studied for its potential use in the synthesis of various compounds and its mechanism of action in biochemical and physiological processes.
Applications De Recherche Scientifique
Rapid-Response Fluorescent Probes : A study by Zhang et al. (2020) explored the development of a near-infrared fluorescent probe for imaging nitroxyl (HNO) in living cells. This probe, which employs a derivative similar to 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, demonstrated rapid response to HNO, making it important for monitoring dynamic and transient states of HNO in biological systems (Zhang et al., 2020).
Synthesis of Tryptophan Precursors : Tanaka et al. (1989) reported on the homologation of the side chain of 2-nitrotoluene, which involved a synthesis pathway including compounds similar to this compound. This pathway leads to potent tryptophan precursors and useful indole derivatives (Tanaka et al., 1989).
Electrochemical and Electrical Properties Studies : Özer et al. (2007) conducted a study on the synthesis, characterization, and exploration of electrochemical and electrical properties of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds, related to this compound, showed promising properties in the context of semiconductor behavior and charge transport (Özer et al., 2007).
Quantum Chemical Investigation for Charge-Transport Properties : A study by Irfan et al. (2015) investigated the structural, electro-optical, and charge-transport properties of a compound closely related to this compound. This research is significant for understanding the material's potential as an efficient hole-transport material (Irfan et al., 2015).
Solvatochromic Effects on Absorption and Fluorescence Characteristics : Kumari et al. (2017) examined the solvatochromic effects on absorption and fluorescence characteristics of chalcone derivatives related to this compound. The study provided insights into the interaction between these molecules and different solvents, which is crucial for applications in photonics and sensor technology (Kumari et al., 2017).
Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration : Xing et al. (2018) explored the design of platinum catalysts for hydrating nitriles and cyanohydrins, processes that are important in chemical and pharmaceutical industries. These catalysts, related to this compound, demonstrated high turnover numbers and efficiency (Xing et al., 2018).
Propriétés
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,10,13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHQPCVMZULSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

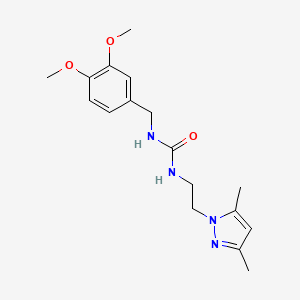
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)
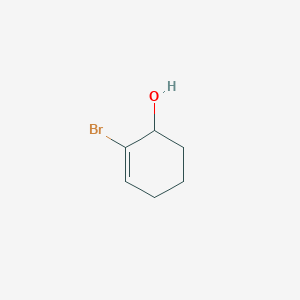
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)
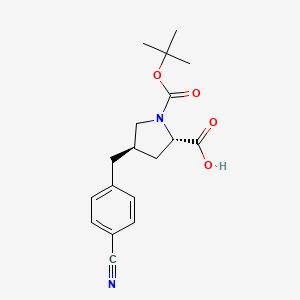
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)

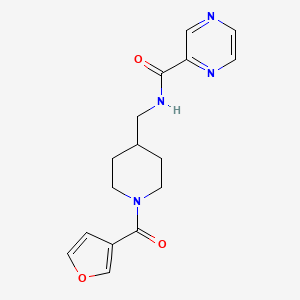
![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)

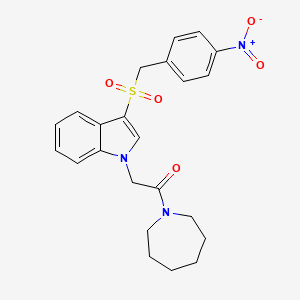
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)
